(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide
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Description
The compound “(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed molecular structure analysis .Scientific Research Applications
Anticancer Applications
A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity, showing potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. Some compounds dramatically reduced tumor size in nude mice xenograft assays, indicating their in vivo potential as anticancer agents. Mechanistic studies suggest that these compounds disrupt microtubule formation and arrest cells in the mitotic phase by inhibiting tubulin polymerization, circumventing drug resistance mediated by P-glycoprotein (M. Reddy et al., 2013).
Enzyme Inhibition for Anticancer Therapy
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme with significant roles in various physiological processes. Specific sulfonamide compounds showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in further anti-tumor activity studies (H. Gul et al., 2016).
Synthesis and Chemical Applications
The synthesis of E-aryl ethenesulfonamides has been explored through a straightforward, one-pot procedure from 1-hydroxy-1-arylalkanes. This method provides an attractive approach for the preparation of compounds widely employed in chemical and pharmaceutical fields, showcasing the versatility of sulfonamide derivatives in synthesis and drug development (A. Aramini et al., 2003).
Selective Enzyme Inhibition
Other studies focused on the synthesis of derivatives acting as selective cyclooxygenase-2 (COX-2) inhibitors, where the introduction of a fluorine atom notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These compounds, such as JTE-522, are in clinical trials for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Properties
IUPAC Name |
(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-16-9-4-5-10-17(16)22-13-6-12-19-23(20,21)14-11-15-7-2-1-3-8-15/h1-5,7-11,14,19H,6,12-13H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLAERAQPQDJPA-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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